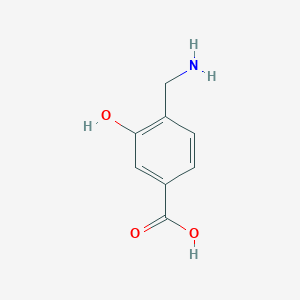

4-(Aminomethyl)-3-hydroxybenzoic acid

描述

Significance of Aminomethyl and Hydroxyl Substituents on Aromatic Carboxylic Acids

The specific placement of functional groups on an aromatic carboxylic acid can dramatically alter its characteristics. The hydroxyl (-OH) and aminomethyl (-CH2NH2) groups are particularly significant in medicinal chemistry and drug design.

The hydroxyl group is a potent modulator of a molecule's properties. As a strong hydrogen bond donor and acceptor, it can facilitate critical interactions with biological targets like enzymes and receptors. acs.org Its electronic influence is twofold: it acts as an electron-withdrawing group through induction and an electron-donating group via resonance, an effect that changes depending on its position relative to the carboxylic acid. The presence and position of a hydroxyl group can significantly impact the acidity of the carboxyl group and the molecule's antioxidant potential. libretexts.orgazjm.org

The aminomethyl group introduces a basic primary amine functionality, which is a common feature in pharmaceuticals. researchgate.net This group can act as a hydrogen bond donor and, when protonated, can form strong ionic interactions, which are crucial for molecular recognition at a target binding site. stereoelectronics.org The methylene (B1212753) (-CH2-) linker provides a degree of conformational flexibility, separating the amine's basic character from the aromatic ring's electronics. This structural feature can improve a compound's solubility and pharmacokinetic profile, making it a valuable substituent in the development of therapeutic agents. researchgate.netnih.gov

General Scope of Chemical and Biochemical Research on Substituted Benzoic Acids

Research into substituted benzoic acids is extensive and multidisciplinary. In medicinal chemistry, these derivatives are explored for a wide range of therapeutic applications. They have been identified as promising scaffolds for developing anticancer agents, enzyme inhibitors, and antimicrobial compounds. preprints.orgnih.govnih.gov For instance, specific substitution patterns on the benzoic acid ring have led to the development of potent inhibitors for enzymes like polyphenol oxidase and protein phosphatase Slingshot. nih.govnih.gov The carboxyl group often serves as a key anchoring point, forming strong hydrogen bonds with residues in the active sites of target proteins. acs.orgnih.gov

Beyond medicine, substituted benzoic acids are integral to materials science. Their rigid structure and capacity for functionalization make them useful as linkers in the synthesis of metal-organic frameworks (MOFs) and other advanced polymers. They also serve as vital intermediates in the chemical industry for producing a variety of fine chemicals. chemicalbook.com

Identification of Research Gaps for 4-(Aminomethyl)-3-hydroxybenzoic acid

Despite the broad scientific interest in substituted benzoic acids, a thorough review of scientific literature reveals a significant lack of specific research focused on this compound. This is in stark contrast to its close structural isomer, 4-Amino-3-hydroxybenzoic acid, which has been the subject of multiple studies regarding its synthesis, metabolism by microorganisms, and its use as an intermediate in preparing pharmaceutical compounds like sphingosine (B13886) kinase inhibitors. fishersci.comnih.govprepchem.com

The specific knowledge gaps for this compound are pronounced across several key areas:

Synthesis and Physicochemical Characterization: There is a scarcity of published, optimized, and high-yield synthetic routes specifically for this compound. Furthermore, comprehensive physicochemical data, which are fundamental for any further research, are not readily available. Experimentally determined properties such as the acid dissociation constant (pKa), octanol-water partition coefficient (logP), and detailed solubility profiles have not been reported.

Biological Activity: No dedicated studies appear to have been conducted to screen this compound for any specific biological or pharmacological activity. Its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent remains entirely unexplored.

Metabolic Fate and Pharmacokinetics: The metabolic pathways, absorption, distribution, and excretion (ADME) profile of this compound are unknown. Understanding how the aminomethyl group, as opposed to a simple amino group, influences its metabolic stability and interaction with metabolic enzymes is a critical area for future investigation.

Potential Applications: While related compounds have found utility as pharmaceutical intermediates and research biochemicals, no specific applications for this compound have been documented in the scientific literature. acs.org Its potential as a unique building block in organic synthesis or as a functional monomer in polymer chemistry has not been investigated.

This absence of foundational data presents a clear opportunity for future research to characterize this specific molecule and evaluate its potential utility in both biochemical and materials science contexts.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

The following table summarizes the available data for the compound. The lack of experimentally determined values highlights the research gap for this specific molecule.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₉NO₃ | - |

| Molecular Weight | 167.16 g/mol | - |

| Melting Point | Not available in published literature | - |

| Boiling Point | Not available in published literature | - |

| pKa | Not available in published literature | - |

| Solubility | Not available in published literature | - |

| logP | Not available in published literature | - |

Structure

3D Structure

属性

分子式 |

C8H9NO3 |

|---|---|

分子量 |

167.16 g/mol |

IUPAC 名称 |

4-(aminomethyl)-3-hydroxybenzoic acid |

InChI |

InChI=1S/C8H9NO3/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,10H,4,9H2,(H,11,12) |

InChI 键 |

PULJAVKYVDOTDQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1C(=O)O)O)CN |

产品来源 |

United States |

Synthetic Methodologies for 4 Aminomethyl 3 Hydroxybenzoic Acid

Conventional Organic Synthesis Approaches

The chemical synthesis of 4-(Aminomethyl)-3-hydroxybenzoic acid and its analogs often involves multi-step pathways that require careful control of reaction conditions to achieve the desired regioselectivity and yield.

The synthesis of substituted benzoic acids like this compound typically begins with a readily available starting material, such as 3-hydroxybenzoic acid or 4-methyl-3-nitrobenzoic acid. A common strategy involves the introduction of the amino and methyl groups through a series of reactions.

One plausible multi-step synthesis could start from 3-hydroxy-4-nitrobenzoic acid. The nitro group can be reduced to an amino group, followed by the introduction of the aminomethyl group. A key step in many syntheses of aminobenzoic acids is the reduction of a nitro group, which can be achieved using various reducing agents. For instance, the synthesis of 3-amino-4-hydroxybenzoic acid has been accomplished through the nitration of p-hydroxy methyl benzoate followed by a reduction step. wisdomlib.org

Another approach could involve the functionalization of a precursor molecule that already contains some of the required functional groups. For example, a synthesis could be designed starting from a brominated or chlorinated benzoic acid derivative, where the halogen can be substituted to introduce the aminomethyl group.

Achieving the correct substitution pattern on the benzene (B151609) ring is a critical challenge in the synthesis of polysubstituted aromatic compounds. Regioselective functionalization ensures that the incoming functional groups are directed to the desired positions. In the context of this compound, the ortho-directing effect of the hydroxyl group and the meta-directing effect of the carboxylic acid group must be considered.

The order of functional group introduction is crucial. For instance, nitration of 3-hydroxybenzoic acid would likely lead to substitution at the 4- and 6-positions due to the directing effect of the hydroxyl group. Subsequent reduction of the nitro group would yield an aminobenzoic acid. The "aminomethyl" group would then need to be introduced, possibly through a protected amine intermediate.

Methodologies for the regioselective synthesis of other complex molecules, such as isoxazoles from β-enamino diketones, highlight the importance of controlling reaction conditions and substrate structure to achieve the desired regioisomer. nih.gov These principles of controlling regioselectivity are broadly applicable in organic synthesis.

The efficiency of a synthetic route is determined by the optimization of reaction conditions to maximize the yield of the desired product while minimizing side reactions. Key parameters that are often optimized include temperature, reaction time, solvent, and the choice of catalyst and reagents.

For example, in the synthesis of 3-amino-4-hydroxybenzoic acid, different reducing agents such as stannous chloride, zinc/HCl, and sodium dithionite have been tested, with sodium dithionite proving to be the most effective. wisdomlib.org Similarly, the reduction of 4-nitro-3-hydroxy benzoic acid using tin and hydrochloric acid has been reported to yield 4-amino-3-hydroxybenzoic acid with a 60% theoretical yield. prepchem.com Catalytic hydrogenation using palladium on carbon (Pd/C) is another common method for nitro group reduction. chemicalbook.com

The table below summarizes various reaction conditions that have been optimized for the synthesis of related aminobenzoic acids.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-nitro-3-hydroxy benzoic acid | Sn, conc. HCl, heat | 4-amino-3-hydroxybenzoic acid | 60% | prepchem.com |

| 3-nitro-4-hydroxybenzoic acid | Pd/C, H₂, methanol, room temp. | 4-amino-3-hydroxybenzoic acid | Not specified | chemicalbook.com |

| para-hydroxy methyl benzoate | Conc. HNO₃, H₂SO₄; then Na₂S₂O₄ | 3-amino-4-hydroxybenzoic acid methyl ester | Not specified | wisdomlib.org |

Biocatalytic and Biosynthetic Routes for Analogous Compounds

While specific biocatalytic routes for this compound are not extensively documented, significant research has been conducted on the microbial production of structurally similar and industrially important aminobenzoic acids, such as para-aminobenzoic acid (PABA). These approaches offer a more sustainable alternative to chemical synthesis.

Enzymes are highly specific catalysts that can perform complex chemical transformations under mild conditions. In the context of aminobenzoic acid synthesis, enzymes such as aminotransferases, dehydrogenases, and lyases are of particular interest.

For instance, a multi-enzyme cascade has been developed in Escherichia coli for the synthesis of 4-hydroxybenzoic acid (4HBA) from L-tyrosine. nih.govresearchgate.net This pathway involves an L-amino acid deaminase, a hydroxymandelate synthase, an (S)-mandelate dehydrogenase, a benzoylformate decarboxylase, and an aldehyde dehydrogenase. nih.govresearchgate.net Such enzymatic cascades could potentially be adapted for the synthesis of other substituted hydroxybenzoic acids.

Metabolic engineering has enabled the development of microbial strains capable of overproducing valuable chemicals from renewable feedstocks like glucose. Significant progress has been made in engineering Escherichia coli and Corynebacterium glutamicum for the production of PABA. nih.govresearchgate.netnih.govtandfonline.com

These engineered systems typically involve the overexpression of key genes in the shikimate pathway, which is the natural biosynthetic route for aromatic amino acids and other aromatic compounds. nih.gov Genes such as aroF, pabA, pabB, and pabC are often targeted for overexpression to increase the flux towards PABA. nih.govtandfonline.com In some cases, feedback-resistant enzyme variants are introduced to overcome natural regulatory mechanisms. researchgate.netnih.gov

The table below highlights some of the achievements in the microbial production of PABA.

| Microorganism | Engineering Strategy | Substrate | Product Titer | Reference |

| Escherichia coli | Overexpression of aroF, pabA, pabB, pabC | Glucose | 4.8 g/L | nih.govtandfonline.com |

| Corynebacterium glutamicum | Overexpression of feedback-resistant aroG, pabAB, pabC | Not specified | 6.2 g/L | nih.gov |

| Escherichia coli | Modular pathway engineering with glucose/xylose co-utilization | Glucose/Xylose | 8.22 g/L | nih.gov |

These advancements in metabolic engineering for PABA production provide a strong foundation for developing biosynthetic routes for other valuable aminobenzoic acids, including this compound. Future research may focus on identifying or engineering enzymes that can perform the specific transformations required to synthesize this target molecule from a common aromatic precursor.

Metabolic Pathway Engineering for Aromatic Compound Synthesis

The microbial production of specialty aromatic compounds, such as this compound, represents a sustainable alternative to traditional chemical synthesis. Metabolic engineering of microorganisms allows for the redirection of cellular resources towards the synthesis of a target molecule from simple carbon sources like glucose. This is often achieved by manipulating the native metabolic pathways of the host organism, typically Escherichia coli or Corynebacterium glutamicum, to overproduce a key precursor and introducing heterologous enzymes to catalyze the subsequent conversion steps.

The biosynthesis of many aromatic compounds, including this compound, originates from the shikimate pathway. This central metabolic route is responsible for the production of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, and its branch point intermediate, chorismate, serves as a versatile precursor for a wide range of aromatic molecules.

Engineering the Shikimate Pathway for Precursor Supply

A common strategy in metabolic engineering for aromatic compound synthesis is to enhance the carbon flux towards the shikimate pathway. This is typically achieved by:

Overexpression of key enzymes: Increasing the expression of enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroF, aroG, and aroH in E. coli) and shikimate kinase can pull more carbon into the pathway.

Alleviation of feedback inhibition: Many enzymes in the shikimate pathway are subject to feedback inhibition by the final products (aromatic amino acids). Using feedback-resistant mutants of these enzymes can prevent this natural regulation and maintain a high flux through the pathway.

Deletion of competing pathways: Knocking out genes that encode for enzymes that divert intermediates away from the desired product can further increase the yield of the target molecule.

For the synthesis of this compound, two key precursors derivable from the shikimate pathway are 4-aminobenzoic acid (PABA) and 4-hydroxybenzoic acid (4-HBA).

Biosynthesis of 4-Aminobenzoic Acid (PABA)

The production of PABA in engineered E. coli has been successfully demonstrated. The metabolic pathway involves the conversion of chorismate to 4-amino-4-deoxychorismate by aminodeoxychorismate synthase (encoded by pabA and pabB), followed by the elimination of pyruvate by aminodeoxychorismate lyase (encoded by pabC) to yield PABA. Strategies to enhance PABA production include the overexpression of these pab genes along with key genes from the upstream shikimate pathway.

Proposed Pathway for this compound Synthesis

While a direct microbial synthesis route for this compound has not been extensively documented, a plausible biosynthetic pathway can be proposed based on known enzymatic reactions. This hypothetical pathway involves the initial production of a suitable benzoic acid derivative, followed by enzymatic modifications to introduce the aminomethyl and hydroxyl groups.

A potential strategy involves a two-step enzymatic conversion of a carboxyl group to an aminomethyl group, coupled with a hydroxylation step.

Reduction of a Carboxylic Acid to an Aldehyde: The first step would involve the reduction of the carboxylic acid group of a precursor like 4-aminobenzoic acid or 4-carboxy-2-hydroxybenzoic acid to an aldehyde. This reaction can be catalyzed by a Carboxylic Acid Reductase (CAR) . CARs are enzymes that, in the presence of ATP and NADPH, can efficiently reduce a variety of carboxylic acids to their corresponding aldehydes nih.gov.

Reductive Amination of the Aldehyde: The resulting aldehyde can then be converted to an amine by an aminotransferase (also known as a transaminase). These enzymes catalyze the transfer of an amino group from a donor molecule (such as an amino acid) to the aldehyde, forming the aminomethyl group.

Hydroxylation of the Aromatic Ring: The introduction of the hydroxyl group at the 3-position of the benzoic acid ring can be achieved through the action of a hydroxylase . For instance, a 4-hydroxybenzoic acid 3-hydroxylase could potentially catalyze this step. The production of 3-hydroxy-4-aminobenzoic acid has been demonstrated by contacting 4-aminobenzoic acid with a microorganism expressing a 4-hydroxybenzoic acid hydroxylase.

The table below outlines the proposed enzymatic steps for the conversion of PABA to this compound.

| Step | Reaction | Enzyme Class | Gene Source (Example) |

| 1 | 4-aminobenzoic acid → 4-amino-benzaldehyde | Carboxylic Acid Reductase (CAR) | Nocardia iowensis |

| 2 | 4-amino-benzaldehyde → 4-(aminomethyl)benzaldehyde | Aminotransferase (AT) | Vibrio fluvialis |

| 3 | 4-(aminomethyl)benzaldehyde → this compound | Hydroxylase | Pseudomonas aeruginosa |

The following table summarizes selected research findings on the microbial production of relevant aromatic precursors.

| Microorganism | Engineered Pathway | Precursor Produced | Titer | Reference |

| Escherichia coli | Overexpression of aroF, pabA, pabB, pabC | 4-Aminobenzoic acid | 4.8 g/L | Koma et al., 2014 |

| Corynebacterium glutamicum | Expression of griH and griI from Streptomyces griseus | 3-Amino-4-hydroxybenzoic acid | 5.6 g/L | Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC (nih.gov) |

| Escherichia coli | Multi-enzyme cascade | 4-Hydroxybenzoic acid | 17.7 g/L | Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC (nih.gov) |

Advanced Characterization Techniques in Research

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in synthetic organic chemistry for monitoring the progress of chemical reactions. Its simplicity, rapidity, and cost-effectiveness make it an invaluable tool for qualitatively assessing the consumption of starting materials and the formation of products. In the context of the synthesis of 4-(Aminomethyl)-3-hydroxybenzoic acid, TLC provides a straightforward method to track the conversion of precursors into the desired product.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action). The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, leading to a higher Rf value.

To monitor a reaction, small aliquots of the reaction mixture are taken at regular intervals and spotted on a TLC plate alongside the starting material. The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate the progress of the reaction.

A hypothetical synthesis of this compound can be envisioned through the reduction of a suitable precursor, such as 4-cyano-3-hydroxybenzoic acid. The progress of this reduction can be effectively monitored using TLC.

Table 1: Hypothetical TLC Data for the Synthesis of this compound

| Compound | Structure | Expected Rf Value* |

|---|---|---|

| 4-Cyano-3-hydroxybenzoic acid (Starting Material) |  |

0.65 |

*In a mobile phase of Ethyl Acetate (B1210297): Methanol: Acetic Acid (8:1:1 v/v/v) on a silica gel 60 F254 plate.

The expected Rf values in Table 1 illustrate that the product, this compound, is significantly more polar than the starting material, 4-cyano-3-hydroxybenzoic acid. This is due to the presence of the primary amino group in the product, which leads to stronger interactions with the silica gel stationary phase.

Visualization Techniques

After developing the TLC plate, the separated spots need to be visualized. For aromatic compounds like this compound and its precursors, several methods can be employed:

Ultraviolet (UV) Light: Since the compounds contain a benzene (B151609) ring, they are typically UV-active. When the TLC plate (impregnated with a fluorescent indicator, F254) is viewed under short-wave UV light (254 nm), the compounds will appear as dark spots against a green fluorescent background.

Staining Reagents: Chemical stains are used to visualize spots that are not UV-active or to selectively identify certain functional groups.

Ninhydrin: This reagent is highly specific for primary and secondary amines. Upon heating, it reacts with the amino group of this compound to produce a characteristic purple or blue spot (Ruhemann's purple). The starting material, 4-cyano-3-hydroxybenzoic acid, will not give a positive test with ninhydrin. This allows for the unambiguous identification of the product's formation.

Potassium Permanganate (KMnO₄): This is a general oxidizing stain. Compounds that can be oxidized by KMnO₄ will appear as yellow or brown spots on a purple background. Both the starting material and the product are expected to react with this stain.

Table 2: Visualization of TLC Spots for Reaction Monitoring

| Compound | UV (254 nm) | Ninhydrin Stain |

|---|---|---|

| 4-Cyano-3-hydroxybenzoic acid | Dark Spot | No Reaction |

By using a combination of these visualization techniques, a chemist can effectively monitor the progress of the synthesis of this compound, ensuring the complete consumption of the starting material and the successful formation of the desired product.

Derivatization Strategies and Applications in Chemical Biology and Materials Science Research

Synthesis of Analogs and Prodrugs for Mechanistic Probes

The synthesis of analogs and prodrugs of 4-(Aminomethyl)-3-hydroxybenzoic acid is a key strategy for elucidating biological mechanisms and developing targeted therapeutic agents. By modifying its functional groups, researchers can fine-tune the molecule's physicochemical properties, such as solubility, stability, and bioavailability.

Esterification and Amidation for Modifying Carboxylic Acid and Amine Functionalities

Esterification of the carboxylic acid group and amidation of the aminomethyl group are common strategies to create prodrugs. These modifications can mask the polar functionalities, potentially enhancing cell membrane permeability. For instance, the Fischer-Speier esterification method, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed to produce various ester derivatives. researchgate.netmasterorganicchemistry.com Similarly, amidation reactions can be carried out to form amide-based prodrugs.

| Functional Group | Derivatization Reaction | Potential Application |

| Carboxylic Acid | Esterification | Prodrug synthesis, improved lipophilicity |

| Aminomethyl Group | Amidation | Prodrug synthesis, peptide coupling |

Alkylation and Acylation of Hydroxyl and Amine Groups

Alkylation and acylation reactions provide further avenues for modifying the hydroxyl and amine functionalities of this compound. Selective alkylation of the hydroxyl group can be achieved, which can alter the compound's electronic properties and hydrogen bonding capabilities. researchgate.net Acylation of the amine group is another common modification. For example, N-acylation can be used to introduce various substituents, leading to a diverse range of analogs with potentially altered biological activities. google.com

| Functional Group | Derivatization Reaction | Potential Effect |

| Hydroxyl Group | Alkylation | Altered electronic properties, modified hydrogen bonding |

| Aminomethyl Group | Acylation | Introduction of diverse substituents, altered biological activity |

Development of Labeled Derivatives for Tracing Studies

To investigate the uptake, distribution, and metabolism of this compound and its analogs, labeled derivatives are synthesized. Isotopic labeling, for instance with carbon-13 or nitrogen-15, allows for tracking the molecule in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Fluorescent labeling is another approach where a fluorophore is attached to the molecule, enabling its visualization in cells and tissues through fluorescence microscopy.

Role as a Building Block in Complex Molecular Architectures

The trifunctional nature of this compound makes it a valuable scaffold for the construction of more complex molecules in both chemical biology and materials science.

Integration into Peptidomimetics and Pseudopeptides Research

In the field of drug discovery, there is significant interest in peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. This compound can be incorporated into peptide sequences to create pseudopeptides. Its rigid aromatic core can act as a scaffold to constrain the peptide backbone, potentially leading to enhanced receptor binding and selectivity. The synthesis of a novel amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), and its protected derivatives highlights its utility as a building block for pseudopeptide synthesis. researchgate.net

Utilization in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds for high-throughput screening. imperial.ac.ukijpsr.com The distinct functional groups of this compound allow for its use as a central scaffold in the combinatorial synthesis of small-molecule libraries. By systematically reacting the carboxylic acid, amine, and hydroxyl groups with a variety of building blocks, a vast array of structurally diverse molecules can be created. A related compound, 3-amino-5-hydroxybenzoic acid, has been successfully used as a core structure for the solid-phase synthesis of a non-peptide library of over 2000 compounds. nih.gov This approach demonstrates the potential of aminohydroxybenzoic acid scaffolds in generating chemical libraries for drug discovery and other applications.

Precursor for Advanced Polymer Research (e.g., Polybenzoxazoles)

This compound serves as a monomer for the synthesis of high-performance polymers, most notably polybenzoxazoles (PBOs). PBOs are a class of rigid-rod heterocyclic polymers known for their exceptional thermal stability, high mechanical strength, and chemical resistance.

The synthesis of PBOs from precursors like this compound typically involves a two-step process. The initial step is a polycondensation reaction to form a soluble precursor polymer, a poly(o-hydroxyamide). This is followed by a thermal cyclodehydration step, where the polymer is heated in an inert atmosphere to form the rigid benzoxazole (B165842) ring structure. nasa.gov The homopolymer derived from 4-amino-3-hydroxybenzoic acid is known as poly(2,6-benzoxazole). researchgate.net

Research into PBO synthesis is driven by the need for materials that can perform under extreme conditions. Various synthetic methods have been explored, including solution polycondensation in polyphosphoric acid and the reaction of silylated bis(o-aminophenol)s with diacid chlorides. nasa.gov The resulting aromatic PBOs exhibit excellent thermal stability, with some formulations showing no significant weight loss at temperatures up to 450-540°C. researchgate.netresearchgate.net The introduction of cross-linking agents can further enhance the thermal properties of the final polymer. researchgate.net

Table 1: Properties of Polybenzoxazoles (PBOs) Derived from Related Precursors This table presents typical properties for the PBO class of polymers, illustrating the performance targets for materials synthesized from precursors like this compound.

| Property | Typical Value/Characteristic |

| Thermal Stability (5% Weight Loss) | > 500 °C in inert atmosphere researchgate.net |

| Tensile Strength | High (Specific values vary with formulation) |

| Chemical Resistance | Excellent, insoluble in most organic solvents researchgate.net |

| Glass Transition Temperature (Tg) | 295–323 °C (for specific fluorinated PBOs) researchgate.net |

| Dielectric Constant | Low, desirable for electronics applications researchgate.net |

Conjugation Chemistry for Sensor and Ligand Development

The distinct functional groups of this compound allow for its versatile use in conjugation chemistry. The primary amine is a nucleophile suitable for forming imines and amides, while the phenolic hydroxyl and carboxylic acid groups can participate in coordination chemistry and esterification reactions. This versatility makes it an excellent scaffold for building complex molecules like sensors and ligands.

The aminomethyl group of this compound readily undergoes a condensation reaction with aldehydes or ketones to form Schiff bases (imines). sciensage.infonih.gov These Schiff bases are highly effective polydentate ligands capable of coordinating with a wide range of transition metal ions to form stable metal complexes. nih.govmdpi.com

The resulting ligands can chelate metal ions using the azomethine nitrogen (-C=N-), the phenolic oxygen, and the carboxylate oxygen as coordination sites. sciensage.info Research has demonstrated the synthesis of Schiff bases from this acid and various aldehydes, such as 4-nitrobenzaldehyde (B150856) and 3-hydroxy benzaldehyde. sciensage.infoijpsr.com These ligands have been used to form complexes with metals including Lanthanum(III), Cerium(III), Praseodymium(III), Nickel(II), and Zinc(II). sciensage.infoijpsr.com Spectroscopic characterization confirms the coordination of the metal to the ligand, often resulting in octahedral or other well-defined geometries. mdpi.comijpsr.com Such complexes are investigated for their unique electronic, magnetic, and potential catalytic properties.

Table 2: Examples of Schiff Base Ligands and Their Metal Complexes

| Amine Precursor | Aldehyde/Ketone Reactant | Resulting Schiff Base Ligand | Metal Ions Complexed |

| 4-Amino-3-hydroxybenzoic acid | 4-Nitrobenzaldehyde | (E)-3-hydroxy-4-((4-nitrobenzylidene)amino)benzoic acid ijpsr.com | La(III), Ce(III), Pr(III) ijpsr.com |

| 4-Amino-3-hydroxybenzoic acid | 3-Hydroxy Benzaldehyde | 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid sciensage.info | Ni(II), Zn(II) sciensage.info |

| 2-Amino-6-methoxy-benzothiazole | 2-Nitrobenzaldehyde | N/A | Co(II), Ni(II), Cu(II), Cr(III) mdpi.com |

The aromatic core of this compound makes it a suitable platform for developing fluorescent probes. While the parent molecule's fluorescence might be modest, it can be chemically modified to create sensors that report on their local environment or the presence of specific analytes. The aminobenzoic acid structure is a known fluorophore used in various sensing applications. nih.gov

Derivatization can attach this core scaffold to other molecular components, such as ionophores for metal ion recognition or biomolecules for biological tracking. The fluorescence properties of such probes, including quantum yield, emission wavelength, and lifetime, can change significantly upon binding to a target analyte. nih.gov For instance, the interaction of similar aminobenzoic acid derivatives with charged species can lead to substantial shifts in fluorescence, indicating a binding event. nih.govnih.gov This principle is used to design probes for detecting metal ions, pH changes, or the polarity of the microenvironment.

Beyond discrete molecules, this compound serves as a fundamental building block, or scaffold, for constructing larger, functional materials. Its rigid aromatic structure and multiple, directionally-oriented functional groups allow for the design of materials with ordered, hierarchical structures. nih.gov

In materials science, scaffolds are frameworks that provide structural integrity and present functional groups in a controlled manner. nih.gov The amine, hydroxyl, and carboxyl groups on the benzoic acid ring can be used as anchor points for building metal-organic frameworks (MOFs), supramolecular assemblies, or for grafting onto surfaces to create functionalized interfaces. The ability to form strong intermolecular interactions, such as hydrogen bonds, is crucial in the self-assembly of these materials. These designed materials are explored for applications in areas like catalysis, separations, and biomedical engineering, where precise control over structure and function is paramount. nih.gov

Exploration of Biochemical and Biological Interactions Preclinical/in Vitro Research Focus

Enzyme Binding and Inhibition Studies in Model Systems

Extensive searches of scientific literature and biochemical databases have revealed a significant lack of specific preclinical research on the direct interactions of 4-(Aminomethyl)-3-hydroxybenzoic acid with enzymes. While studies on structurally related compounds are available, direct evidence for the binding and inhibition of specific enzymes by this compound is not present in the reviewed literature.

In Vitro Assays for Target Enzyme Interactions (e.g., hydrolases, oxidoreductases)

There is currently no publicly available research detailing in vitro assays of this compound with specific hydrolases or oxidoreductases. Consequently, there is no data on its potential inhibitory or activating effects on these enzyme classes.

Kinetic Characterization of Enzyme Inhibition (e.g., Kᵢ determination)

In the absence of studies on enzyme inhibition, there has been no kinetic characterization of the interaction between this compound and any enzyme. Therefore, key parameters such as the inhibition constant (Kᵢ) have not been determined.

Investigation of Competitive and Non-Competitive Inhibition Mechanisms

As there are no studies demonstrating enzyme inhibition by this compound, the mechanism of any potential inhibition, whether competitive, non-competitive, or otherwise, remains uninvestigated.

Receptor Ligand Interactions in Preclinical Research

Similar to the lack of enzyme interaction data, there is a notable absence of preclinical research on the interaction of this compound with specific receptors.

Binding Assays with Recombinant Receptor Proteins

No studies have been found that report on binding assays performed with this compound and any recombinant receptor proteins. As a result, its affinity for any known receptor is not documented.

Modulation of Receptor Activity in Cell-Free Systems

Consistent with the lack of binding assay data, there is no available information on the ability of this compound to modulate receptor activity in cell-free systems.

Mechanistic Studies in Microbial Systems

Metabolism and Degradation Pathways in Microorganisms

While comprehensive metabolic data for this compound is not extensively documented, significant insights can be drawn from studies on its close structural analog, 4-amino-3-hydroxybenzoic acid. Research on Bordetella sp. strain 10d has elucidated a detailed degradation pathway for this compound. nih.gov The bacterium metabolizes 4-amino-3-hydroxybenzoic acid through a modified meta-cleavage pathway that proceeds via a dehydrogenative route rather than a hydrolytic one. nih.gov

The process is initiated by the conversion of 4-amino-3-hydroxybenzoic acid to 2-hydroxymuconic 6-semialdehyde. nih.gov From this intermediate, a series of enzymatic reactions leads to the eventual formation of pyruvic acid, which can enter central carbon metabolism. nih.gov The key intermediates identified in this pathway include 4-oxalocrotonic acid, 2-oxopent-4-enoic acid, and 4-hydroxy-2-oxovaleric acid. nih.gov This metabolic sequence is distinct from the pathways previously reported for other 2-aminophenol (B121084) derivatives. nih.gov

The enzymatic basis for this pathway has been characterized, with cell extracts from Bordetella sp. strain 10d grown on 4-amino-3-hydroxybenzoate showing high activity for several key enzymes. nih.gov

Table 1: Key Enzymes and Intermediates in the Degradation of 4-Amino-3-hydroxybenzoic Acid by Bordetella sp. strain 10d

| Step | Intermediate Compound | Key Enzyme | Final Product |

|---|---|---|---|

| 1 | 2-hydroxymuconic 6-semialdehyde | 2-hydroxymuconic 6-semialdehyde dehydrogenase (NAD+-dependent) | 4-oxalocrotonic acid |

| 2 | 4-oxalocrotonic acid | 4-oxalocrotonate tautomerase | 2-oxopent-4-enoic acid |

| 3 | 2-oxopent-4-enoic acid | 4-oxalocrotonate decarboxylase | 4-hydroxy-2-oxovaleric acid |

| 4 | 4-hydroxy-2-oxovaleric acid | 2-oxopent-4-enoate hydratase | Pyruvic acid |

Data sourced from studies on Bordetella sp. strain 10d. nih.gov

Role as an Intermediate in Microbial Biosynthesis of Natural Products

Isomers of this compound serve as important precursors in the microbial synthesis of high-performance materials. The compound 3-amino-4-hydroxybenzoic acid (3,4-AHBA) is a precursor for ultra-thermostable bioplastics, such as polybenzoxazoles. researchgate.netnih.gov Metabolic engineering has enabled the production of 3,4-AHBA from renewable resources like lignocellulosic biomass using recombinant Corynebacterium glutamicum. nih.govresearchgate.net

The biosynthetic pathway for 3,4-AHBA, originally identified in the actinomycete Streptomyces griseus, is notably different from the common shikimate pathway used for most aromatic compounds. nih.govnih.gov It involves a simple two-step reaction where the aromatic ring is formed from primary metabolites: the C4 compound L-aspartate-4-semialdehyde and the C3 compound dihydroxyacetone phosphate (B84403) (DHAP). nih.gov This pathway represents an efficient route from central metabolites to a specialized aromatic amino acid.

Similarly, the structural isomer 4-amino-3-hydroxybenzoic acid (4,3-AHBA) is also being explored as a precursor for highly functional polybenzoxazole polymers, highlighting the utility of this class of molecules as bio-derived monomers. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Biochemical Modulators

Systematic Modification and Activity Assessment of Derivatives

Systematic modification of benzoic acid derivatives has been a fruitful strategy for developing novel antimicrobial agents. While SAR studies specifically for this compound are not widely available, extensive research on the related PABA and hydroxybenzoic acid scaffolds provides a strong framework for understanding how structural changes impact biological activity.

A common modification is the synthesis of Schiff bases and esters. chitkara.edu.innih.gov In one study on PABA derivatives, Schiff bases were generally found to be more potent antimicrobial agents than their corresponding esters. chitkara.edu.in The nature of the substituent on the aromatic ring plays a critical role in modulating activity. The introduction of electron-withdrawing groups, such as a bromo group, was found to increase the antimicrobial activity against specific strains like Bacillus subtilis, Candida albicans, and Aspergillus niger. chitkara.edu.in

Further studies on thiosemicarbazides derived from hydroxybenzoic acid hydrazides indicated that the geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide (B42300) skeleton, is a key determinant of antibacterial activity. nih.gov Research on a library of phenolic acids also revealed that while increasing the number of hydroxyl and methoxy (B1213986) groups enhances antioxidant properties, it can lead to a slight decrease in antimicrobial efficacy. mdpi.com

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for PABA Derivatives

| Structural Modification | General Observation on Antimicrobial Activity | Example |

|---|---|---|

| Conversion to Schiff's Base | Generally more potent than corresponding esters. chitkara.edu.in | N'-(benzylidene)-4-(benzylidene amino)benzohydrazide |

| Conversion to Ester | Generally less potent than corresponding Schiff's bases. chitkara.edu.in | Ester derivatives of PABA |

| Addition of Electron-Withdrawing Group | Increased activity against certain microbial strains. chitkara.edu.in | m-Bromo and p-bromo derivatives showed enhanced activity against B. subtilis and fungi, respectively. chitkara.edu.in |

Data based on studies of p-aminobenzoic acid (PABA) derivatives. chitkara.edu.in

Elucidation of Key Pharmacophores and Binding Motifs

A pharmacophore model represents the essential spatial arrangement of molecular features necessary for a compound to interact with a specific biological target and elicit a response. nih.gov For inhibitors targeting the microbial folate pathway, the pharmacophore can be derived from the structure of the natural substrate, PABA, and its competitive inhibitors.

Based on the structure of PABA and its role as a substrate for dihydropteroate (B1496061) synthase (DHPS), a hypothetical pharmacophore for a competitive inhibitor would include several key features:

An Aromatic Ring: This feature provides a rigid scaffold and can engage in hydrophobic or π-stacking interactions within the enzyme's active site.

A Negatively Ionizable Feature: The carboxylic acid group of PABA is ionized at physiological pH. This carboxylate is crucial for forming ionic bonds or strong hydrogen bonds with complementary residues in the DHPS active site.

A Hydrogen Bond Donor: The amino group of PABA acts as a hydrogen bond donor, forming a critical interaction that contributes to binding affinity and substrate recognition.

In this compound, the core benzoic acid structure provides the aromatic ring and the negatively ionizable carboxylate group. The aminomethyl group can serve as the hydrogen bond donor, while the hydroxyl group can provide an additional point of interaction (either as a donor or acceptor), potentially enhancing binding affinity or altering selectivity compared to PABA. These features constitute the primary binding motifs that would be critical for its interaction with a target like DHPS.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic signatures, with high accuracy.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. The core principle of DFT is that the energy of a molecule can be determined from its electron density. By minimizing this energy, DFT calculations can find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

In studies of related aminomethylbenzoic acid derivatives, DFT methods have been successfully used to determine structural parameters. mdpi.com For instance, a functional like M06-2X combined with a basis set such as 6-311++G(d,p) is often employed for geometry optimization. mdpi.com This process yields precise information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. The results from these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. mdpi.com The optimized geometry is the foundational starting point for further calculations, including vibrational analysis and molecular docking.

Below is a representative table illustrating the types of geometric parameters that are determined through DFT calculations for a molecule such as 4-(Aminomethyl)-3-hydroxybenzoic acid.

| Parameter | Atom Connection | Calculated Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-N (aminomethyl) | ~1.47 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| O-C-C (hydroxyl) | ~120° | |

| C-C-N (aminomethyl) | ~111° | |

| Dihedral Angle | C-C-C-O (carboxyl) | ~180° |

| H-O-C-C (hydroxyl) | ~0° or ~180° |

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which is crucial for interpreting experimental spectra and confirming molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the results of a DFT geometry optimization. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule's bonds. These frequencies correspond to the peaks observed in an experimental IR spectrum. A detailed analysis of these theoretical vibrations helps in assigning specific vibrational modes (stretching, bending) to the experimentally observed absorption bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. mdpi.com These theoretical shifts are typically calculated relative to a standard reference compound, such as Tetramethylsilane (TMS), allowing for direct comparison with experimental NMR data. mdpi.com This comparison is instrumental in confirming the connectivity and chemical environment of atoms within the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions. It calculates the energies required to excite electrons from lower-energy occupied orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher-energy unoccupied orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). These transition energies correspond to the wavelengths of light absorbed in the ultraviolet-visible range, providing insights into the molecule's electronic properties and color.

The table below shows a hypothetical correlation between calculated and experimental spectroscopic data for this compound.

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

| IR Frequency | 3450 cm⁻¹ | 3445 cm⁻¹ | O-H stretch (hydroxyl) |

| 3350 cm⁻¹ | 3348 cm⁻¹ | N-H stretch (amino) | |

| 1685 cm⁻¹ | 1680 cm⁻¹ | C=O stretch (carboxyl) | |

| ¹³C NMR Shift | 170 ppm | 169.5 ppm | Carboxylic Carbon (COOH) |

| 155 ppm | 154.2 ppm | Phenolic Carbon (C-OH) | |

| ¹H NMR Shift | 10.5 ppm | 10.3 ppm | Carboxylic Proton (-COOH) |

| 4.0 ppm | 3.9 ppm | Methylene (B1212753) Protons (-CH₂-) | |

| UV-Vis λmax | 290 nm | 292 nm | π → π* transition |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While quantum mechanics provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and interactions with the surrounding environment, such as a protein target or solvent.

Once a potential binding pose of this compound to a biological target (e.g., an enzyme) is predicted by molecular docking, MD simulations are used to assess the stability of this ligand-protein complex. The simulation is run for a period, typically tens to hundreds of nanoseconds, to observe how the ligand behaves within the binding site.

Key metrics used to analyze stability include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial starting positions over the course of the simulation. A low and stable RMSD value over time suggests that the complex is stable and the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stable upon ligand binding.

These simulations provide a detailed profile of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, revealing which interactions are persistent and critical for maintaining the stability of the complex.

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model solvent molecules (e.g., water), allowing for a realistic examination of how solute-solvent interactions affect the molecule's shape. For this compound, the solvent can influence the orientation of the flexible aminomethyl and carboxyl groups through hydrogen bonding. Understanding these effects is crucial, as the biologically active conformation of a ligand is the one it adopts in the aqueous environment of a biological system.

Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a specific ligand might interact with its biological target.

The docking process involves:

Preparation: The 3D structures of both the ligand (this compound) and the target protein are prepared.

Sampling: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the protein's active site.

Scoring: Each of these poses is evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). The pose with the best score is predicted as the most likely binding mode.

The results of a docking study provide critical information, including the binding energy, which indicates the strength of the interaction, and a detailed map of the specific interactions. Studies on similar hydroxybenzoic acid derivatives have shown that key interactions often include hydrogen bonds between the ligand's hydroxyl or carboxyl groups and polar amino acid residues (e.g., Serine, Histidine), as well as hydrophobic interactions between the benzene (B151609) ring and nonpolar residues (e.g., Leucine, Phenylalanine). nih.gov

A typical summary of docking results is presented in the table below.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Example Kinase | -8.5 | ASP 145 | Hydrogen Bond (with -OH) |

| LYS 88 | Hydrogen Bond (with -COOH) | ||

| PHE 144 | π-π Stacking (with benzene ring) | ||

| LEU 35 | Hydrophobic Interaction | ||

| Example Deacetylase | -7.9 | HIS 101 | Hydrogen Bond (with -NH₂) |

| TYR 205 | Hydrogen Bond (with -OH) | ||

| ILE 123 | Hydrophobic Interaction |

Virtual Screening for Potential Biochemical Targets

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. While no specific virtual screening campaigns have been published for this compound itself, studies on analogous compounds suggest potential classes of biochemical targets for which this molecule might show affinity.

Derivatives of aminobenzoic acid have been investigated through computational approaches for a variety of therapeutic areas. For example, in silico screening of benzoic acid derivatives has been performed to evaluate their potential antiviral activity against the main protease of SARS-CoV-2. nih.gov Similarly, derivatives of p-aminobenzoic acid (PABA) have been the focus of computational studies to identify novel inhibitors for targets implicated in Alzheimer's disease and malaria. ufms.brtandfonline.com

One significant area of investigation for PABA derivatives has been acetylcholinesterase (AChE), an enzyme critical in the progression of Alzheimer's disease. ufms.brnih.gov Computational models have been developed to predict the inhibitory activity of these derivatives, suggesting that the aminobenzoic acid scaffold can be effectively utilized for designing targeted inhibitors. ufms.brufms.br Another key target for which PABA derivatives have been explored is dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism for pathogens like Plasmodium falciparum, the causative agent of malaria. tandfonline.comnih.gov

Given the structural similarities, it is plausible that this compound could be identified in virtual screening campaigns targeting similar enzymes. The presence of the benzoic acid core, along with amino and hydroxyl functional groups, provides the necessary pharmacophoric features to interact with the binding sites of various enzymes.

Table 1: Potential Biochemical Targets for Aminobenzoic Acid Derivatives Identified Through Computational Studies

| Potential Target Class | Specific Enzyme Example | Therapeutic Area | Reference |

|---|---|---|---|

| Cholinesterases | Acetylcholinesterase (AChE) | Alzheimer's Disease | ufms.br |

| Folate Pathway Enzymes | Dihydrofolate Reductase (DHFR) | Malaria | tandfonline.com |

| Bacterial Kinases | Histidine Kinase (Walk) | Antibacterial | nih.gov |

| Sirtuins | SIRT5 | Metabolic Diseases, Cancer | nih.gov |

Analysis of Binding Poses and Interaction Networks

Molecular docking is a key computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis provides detailed insights into the binding poses and the network of interactions that stabilize the ligand-target complex.

For the closely related compound, 4-Amino-3-hydroxybenzoic acid, a crystal structure is available in the Protein Data Bank (PDB ID: 2HDR), which reveals its binding mode within a target protein. nih.gov Although the specific protein is not detailed in the summary, the availability of this structure allows for a theoretical analysis of the types of interactions this class of compounds can form.

Studies on various aminobenzoic acid derivatives have elucidated their binding modes with their respective targets. For instance, in the context of acetylcholinesterase inhibition, docking studies of p-aminobenzoic acid derivatives have shown that the carboxylate group often forms crucial electrostatic interactions or hydrogen bonds with key residues in the active site. ufms.br The aromatic ring typically engages in π-π stacking or hydrophobic interactions with aromatic residues of the enzyme, such as tryptophan or tyrosine. ufms.br

A high-resolution cryo-electron microscopy study on how different aminobenzoic acid derivatives bind within the peptidyl transferase center (PTC) of the ribosome provides a detailed view of their interaction networks. biorxiv.org This study revealed that the aromatic ring of these monomers can cause steric hindrance, preventing the necessary conformational changes for efficient peptide bond formation. biorxiv.org Specifically, they can disrupt the positioning of key nucleotides like U2506 and U2585. biorxiv.org

For this compound, it can be hypothesized that the molecule would engage in a network of interactions involving its key functional groups:

Carboxylic Acid Group: This group is likely to act as a hydrogen bond donor and acceptor, and at physiological pH, it would be deprotonated, allowing for strong ionic interactions with positively charged residues like arginine or lysine.

Hydroxyl Group: The phenolic hydroxyl group can participate in hydrogen bonding with amino acid side chains or the protein backbone.

Aminomethyl Group: The primary amine in the aminomethyl substituent would be protonated at physiological pH, enabling it to form salt bridges or hydrogen bonds with acidic residues such as aspartate or glutamate.

These interactions are fundamental to the binding affinity and specificity of the compound for its potential biological targets.

Table 2: Predicted Molecular Interactions for this compound Based on Analog Studies

| Functional Group | Potential Interaction Type | Potential Interacting Residues/Moieties | Reference |

|---|---|---|---|

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Serine | tandfonline.com |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan | ufms.br |

| Hydroxyl Group | Hydrogen Bonding | Aspartate, Glutamate, Histidine | nih.gov |

| Aminomethyl Group | Hydrogen Bonding, Ionic Interactions | Aspartate, Glutamate | nih.gov |

Advanced Analytical Method Development for Research Applications

Development of Robust and Sensitive Quantification Methods

The development of reliable quantification methods is fundamental for studying the pharmacokinetics, metabolism, or environmental fate of 4-(Aminomethyl)-3-hydroxybenzoic acid. The choice of technique is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative bioanalysis of small molecules due to its high sensitivity and selectivity. eijppr.com Optimization of an LC-MS/MS method for this compound would involve a systematic approach to both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: The compound's polarity presents a challenge for traditional reversed-phase chromatography. A typical optimization strategy would explore different column chemistries and mobile phase compositions.

Stationary Phase: While a standard C18 column might be evaluated initially, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often more suitable for retaining and separating highly polar compounds. rrml.ro

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) is common. The pH of the aqueous phase is a critical parameter; adjusting it can control the ionization state of the analyte's functional groups to optimize retention and peak shape. For instance, a slightly acidic pH would ensure the carboxylic acid is protonated, potentially improving interaction with certain stationary phases.

Flow Rate and Temperature: These parameters are adjusted to achieve optimal peak resolution and analysis time. A typical flow rate for a standard analytical column might be 0.4-0.6 mL/min, with the column temperature maintained around 40°C to ensure reproducibility.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.

Ionization: Given the presence of a basic amino group, positive-mode electrospray ionization (ESI+) would likely be the most effective method for generating the protonated molecular ion [M+H]⁺.

MRM Transitions: The parent ion (precursor ion) corresponding to [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The most stable and abundant precursor-to-product ion transition is selected for quantification, while a secondary transition can be used for confirmation.

A summary of typical starting parameters for LC-MS method development is presented in the table below.

| Parameter | Typical Condition | Purpose |

| Chromatography | ||

| Column | HILIC Luna (e.g., 100 x 2.0 mm, 3 µm) | Retention of polar analytes rrml.ro |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 | Aqueous component, buffer |

| Mobile Phase B | Acetonitrile (B52724) | Organic component for elution |

| Gradient | 95% B to 40% B over 5 min | Elution of the analyte |

| Flow Rate | 0.5 mL/min | Optimal separation efficiency |

| Column Temperature | 40 °C | Ensure reproducible retention times |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of protonated molecular ions |

| Monitored Transition | Precursor Ion [M+H]⁺ → Product Ion | Specific quantification and confirmation |

| Dwell Time | 100-200 ms | Adequate data points across the peak |

Capillary electrophoresis (CE) offers an alternative approach for the analysis of charged species, providing high separation efficiency and requiring minimal sample volume. wikipedia.orglibretexts.org For this compound, Capillary Zone Electrophoresis (CZE) would be the most direct mode of CE. usp.org

In CZE, analytes are separated based on their charge-to-size ratio within a fused-silica capillary filled with a background electrolyte (BGE). The optimization of a CZE method involves several key parameters:

Background Electrolyte (BGE) pH: The pH of the BGE is the most critical factor as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). Since the target compound is amphoteric, its net charge will vary significantly with pH. A low pH BGE would result in a net positive charge (protonated amine, neutral carboxylic acid), leading to rapid migration. Conversely, a high pH would impart a net negative charge.

BGE Composition and Concentration: The choice of buffer (e.g., phosphate (B84403), borate) and its concentration affects the ionic strength of the medium, which in turn influences migration times and peak shape.

Applied Voltage: Higher voltages generally lead to faster separations but can generate Joule heating, which may degrade the separation efficiency. libretexts.org

Capillary Temperature: Maintaining a constant capillary temperature is crucial for reproducible migration times. libretexts.org

Research on the separation of similar compounds, such as isomers of hydroxybenzoic acid, has demonstrated the utility of CE. For instance, studies have used additives like cetyltrimethylammonium bromide (CTAB) to reverse the electroosmotic flow and optimize the separation of acidic isomers. nih.gov

Sample Preparation and Matrix Effects in Complex Research Environments

When analyzing samples from complex environments such as biological fluids (plasma, urine) or tissue homogenates, sample preparation is a critical step to remove interfering substances. chromatographytoday.com These substances can cause "matrix effects," which alter the ionization efficiency of the target analyte in the mass spectrometer, leading to inaccurate quantification. eijppr.comresearchgate.net

The goal of sample preparation is to isolate the analyte from interfering matrix components like proteins, salts, and phospholipids, while maximizing analyte recovery. chromatographytoday.com

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the biological sample (e.g., plasma) to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected. While fast, this method may not remove other interferences like phospholipids. rrml.ro

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. By selecting an appropriate organic solvent and adjusting the pH of the aqueous sample, this compound can be selectively extracted.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique. Based on the analyte's properties, different sorbents can be used. For an amphoteric compound like this compound, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) would be ideal. This allows for a multi-step wash protocol to remove a wide range of interferences before eluting the purified analyte.

A typical mixed-mode SPE protocol might involve the following steps:

| Step | Solution | Purpose |

| Conditioning | Methanol, followed by Water | Activates the sorbent |

| Loading | Pre-treated sample | Analyte is retained on the sorbent |

| Wash 1 | Acidic aqueous solution (e.g., 2% Formic Acid) | Removes basic interferences |

| Wash 2 | Organic solvent (e.g., Methanol) | Removes non-polar interferences |

| Elution | Methanol with 5% Ammonium Hydroxide | Elutes the analyte of interest |

Matrix effects, which can manifest as ion suppression or enhancement, must be quantitatively assessed during method validation. researchgate.netnih.gov The standard approach is the post-extraction addition method. This involves comparing the analyte's response in a neat solution to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.

The matrix effect (ME) and recovery (RE) can be calculated as follows:

A: Peak area of the analyte in a standard solution.

B: Peak area of the analyte spiked into a pre-extracted blank matrix.

C: Peak area of the analyte in a matrix sample that was spiked before extraction.

Recovery (RE %) = (C / B) × 100 Matrix Effect (ME %) = (B / A) × 100

An ME value of 100% indicates no matrix effect. A value < 100% signifies ion suppression, while a value > 100% indicates ion enhancement. Consistent recovery and a matrix effect close to 100% are essential for a reliable bioanalytical method.

Future Research Directions and Translational Potential in Basic Science

Design and Synthesis of Next-Generation Derivatives for Enhanced Research Probes

The development of derivatives of 4-(aminomethyl)-3-hydroxybenzoic acid is a promising avenue for creating novel research tools. By strategically modifying its structure, it is possible to generate probes that can be used to investigate complex biological systems. The inherent functionality of the molecule—the carboxylic acid, the amine, and the phenol—provides multiple points for chemical modification.

Combinatorial chemistry offers a powerful strategy for the rapid generation of a large and diverse library of derivatives based on the this compound scaffold. nih.govopenaccessjournals.com This approach allows for the systematic exploration of the chemical space around the core molecule to identify compounds with novel properties. A non-peptide library of compounds can be prepared utilizing solid-phase techniques, where the benzoic acid of the core structure can serve as an attachment point to a resin, while the amino and hydroxy positions are variably substituted. nih.gov

The "split-and-pool" synthesis method is particularly well-suited for creating large combinatorial libraries. In this process, the solid support resin is divided into multiple portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction cycle. This methodology can be used to systematically introduce a wide array of chemical functionalities at the amino and hydroxyl groups of the this compound core.

Table 1: Illustrative Combinatorial Library Based on this compound

| Scaffold Position | Building Block Type | Examples of Chemical Groups | Potential Properties to Explore |

| Aminomethyl Group | Acylating Agents | Aliphatic and aromatic carboxylic acids, sulfonyl chlorides, isocyanates | Altered polarity, hydrogen bonding capacity, and steric bulk |

| Hydroxyl Group | Alkylating/Acylating Agents | Alkyl halides, acyl chlorides, silyl (B83357) ethers | Modified lipophilicity, introduction of reporter groups (e.g., fluorophores) |

| Carboxylic Acid Group | Amide Coupling Reagents | Diverse amines, amino acids, peptides | Enhanced solubility, introduction of targeting moieties |

This table is illustrative and provides a conceptual framework for the types of building blocks that could be used in a combinatorial synthesis approach.

Integration into Multi-component Systems for Enhanced Functionality

The potential of this compound extends to its use as a building block in more complex, multi-component systems. Such systems, including supramolecular assemblies, can exhibit emergent properties and enhanced functionalities that are not present in the individual components. The study of multi-component solid forms of active pharmaceutical ingredients is an emerging field to improve physicochemical properties such as solubility and stability. mdpi.com

The functional groups on this compound are capable of forming a variety of non-covalent interactions, such as hydrogen bonds and salt bridges, which are crucial for the formation of stable multi-component systems. For instance, the carboxylic acid can interact with basic compounds to form salts, while the hydroxyl and amino groups can act as hydrogen bond donors and acceptors.

Future research could explore the co-crystallization of this compound with other molecules to form new crystalline structures with tailored properties. These multi-component materials could find applications in areas such as materials science and pharmaceuticals.

Contribution to Fundamental Understanding of Structure-Activity Relationships

Systematic modification of the this compound scaffold and the subsequent evaluation of the biological or chemical activity of the resulting derivatives can provide deep insights into structure-activity relationships (SAR). researchgate.net SAR studies are fundamental to medicinal chemistry and drug design, as they help to identify the key structural features responsible for a molecule's function. iomcworld.com

By creating a library of analogs with variations at the aminomethyl, hydroxyl, and carboxyl positions, researchers can probe how changes in stereochemistry, electronics, and steric bulk affect the interaction of these molecules with a biological target. For example, the position of substituents on the aromatic ring can be crucial for activity.

Table 2: Hypothetical SAR Study of this compound Derivatives

| Derivative | Modification | Hypothesized Effect on Activity | Rationale |

| 1 | N-acetylation of the aminomethyl group | Decrease in positive charge | May reduce electrostatic interactions with a negatively charged binding pocket. |

| 2 | O-methylation of the hydroxyl group | Loss of hydrogen bond donor capability | Could diminish binding affinity if the hydroxyl group is a key hydrogen bond donor. |

| 3 | Esterification of the carboxylic acid | Neutralization of negative charge | May enhance cell permeability but could reduce interactions with positively charged residues. |

| 4 | Introduction of a substituent at C5 | Steric hindrance | Could prevent optimal binding to the target protein. |

This table presents a hypothetical framework for an SAR study, illustrating how systematic modifications can be used to probe the functional role of different parts of the molecule.

Development of Novel Methodologies for Studying Chemical Interactions

The study of the interactions of this compound and its derivatives with their biological targets can be advanced by the application of modern biophysical techniques. frontiersin.org These methods provide detailed information about the thermodynamics and kinetics of binding, as well as the structural basis of the interaction.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing biomolecular interactions. frontiersin.org SPR can provide real-time data on the association and dissociation rates of a compound binding to a target, while ITC measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction. frontiersin.org

Furthermore, advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) can be used to map the binding site of this compound derivatives on a protein and to determine the solution structure of the complex. These biophysical methods are instrumental in providing a detailed understanding of protein-ligand interactions. nih.gov

Table 3: Application of Biophysical Methods to Study Interactions

| Biophysical Method | Information Gained | Potential Application for this compound Derivatives | | :--- | :--- | :--- | :--- | | Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | To screen a library of derivatives for binding to a target protein and to rank them based on their affinity and binding kinetics. | | Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) | To understand the thermodynamic driving forces behind the binding of derivatives and to guide lead optimization. frontiersin.org | | Nuclear Magnetic Resonance (NMR) | Binding site mapping, structural changes upon binding | To identify the specific amino acid residues involved in the interaction and to determine the three-dimensional structure of the complex. | | X-ray Crystallography | High-resolution 3D structure of the complex | To visualize the precise binding mode of a derivative in the active site of a protein, providing a detailed basis for rational drug design. |

This table outlines how various biophysical techniques can be applied to elucidate the molecular interactions of derivatives of this compound.

常见问题

Q. What are the optimized synthetic routes for 4-(Aminomethyl)-3-hydroxybenzoic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functional group modifications of benzoic acid derivatives. Key steps include:

- Aminomethylation : Introducing the aminomethyl group via reductive amination or substitution reactions, often requiring catalysts like palladium or nickel under hydrogen atmospheres .

- Hydroxylation : Selective hydroxylation at the 3-position using oxidizing agents (e.g., H₂O₂/Fe²⁺ systems) or enzymatic methods .

Yield optimization depends on temperature control (e.g., 45–60°C for amination) and solvent polarity, with DMF or ethanol preferred for solubility . Contaminants like unreacted intermediates are minimized via recrystallization in aqueous ethanol .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its tautomeric forms?

Structural characterization employs:

- NMR spectroscopy : Distinct signals for the aromatic protons (δ 6.8–7.2 ppm) and the aminomethyl group (δ 3.2–3.5 ppm) confirm substitution patterns .

- X-ray crystallography : Resolves tautomerism between the hydroxyl and carboxylic acid groups, revealing intramolecular hydrogen bonding that stabilizes the keto-enol form .

Ambiguities in hydroxyl group orientation are addressed using IR spectroscopy (stretching vibrations at 3200–3500 cm⁻¹) and comparative HPLC with reference standards .

Advanced Research Questions

Q. How do computational models explain the compound’s binding affinity to serine proteases like urokinase?

Molecular docking studies (e.g., using AutoDock Vina) reveal that the aminomethyl group forms hydrogen bonds with urokinase’s catalytic triad (Asp189, Ser195), while the hydroxyl group stabilizes interactions with Gly215. MD simulations (AMBER force field) show that the compound’s planar aromatic ring aligns with the enzyme’s hydrophobic S1 pocket, achieving a binding energy of −8.2 kcal/mol . Contradictions in experimental IC₅₀ values (e.g., 2.3 μM vs. 5.1 μM) may arise from protonation state differences in the aminomethyl group under varying pH conditions .

Q. What methodological approaches resolve contradictions in reported antioxidant activity across in vitro assays?

Discrepancies in DPPH radical scavenging (e.g., 45% vs. 72% inhibition) are addressed by:

- Standardizing assay conditions : Fixed pH (7.4) and temperature (25°C) to minimize redox potential variability .

- Controlling for auto-oxidation : Adding EDTA to chelate trace metal ions that catalyze compound degradation .

Advanced techniques like electron paramagnetic resonance (EPR) directly quantify radical neutralization kinetics, confirming EC₅₀ values of 18.7 μM ± 2.1 .

Q. How does the compound’s pharmacokinetic profile influence its use in neurodegenerative disease models?

In vivo studies in rodent models show:

- Blood-brain barrier penetration : LogP values of −0.8 (calculated via QikProp) suggest limited passive diffusion, requiring co-administration with permeability enhancers like polysorbate 80 .

- Metabolic stability : Microsomal assays (human liver microsomes) indicate rapid glucuronidation (t₁/₂ = 12 min), mitigated by modifying the hydroxyl group to a methoxy derivative .

Contradictory neuroprotective outcomes (e.g., 30% vs. 60% reduction in Aβ plaques) are linked to dosing frequency and metabolite accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |